molecular formula C14H18O4 B7860860 3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde

3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde

Cat. No.: B7860860
M. Wt: 250.29 g/mol
InChI Key: BDRYPKZBAIMLKK-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde is a complex organic compound characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and an oxan-4-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde typically involves multi-step organic reactions. One common method is the reaction of 3-methoxybenzaldehyde with 4-(chloromethyl)oxane under basic conditions to introduce the oxan-4-ylmethoxy group. The reaction conditions include the use of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

Scientific Research Applications

3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde can be compared with other similar compounds, such as 3-ethoxy-4-methoxybenzaldehyde and 3-hydroxy-4-methoxybenzaldehyde. While these compounds share structural similarities, they differ in their functional groups and potential applications. The unique combination of methoxy and oxan-4-ylmethoxy groups in this compound gives it distinct chemical properties and advantages over its counterparts.

Comparison with Similar Compounds

  • 3-Ethoxy-4-methoxybenzaldehyde

  • 3-Hydroxy-4-methoxybenzaldehyde

  • 3-Methoxybenzaldehyde

This comprehensive overview provides a detailed understanding of 3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methoxy-4-(oxan-4-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-16-14-8-12(9-15)2-3-13(14)18-10-11-4-6-17-7-5-11/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRYPKZBAIMLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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